Boc-D-Pro-OSu
Description
Contextualizing Boc-D-Pro-OSu within N-protected Amino Acid Activated Esters
The synthesis of peptides requires a precise sequence of coupling reactions between amino acids. To achieve this, chemists employ a strategy of temporary protection and activation. This compound is a classic example of an N-protected amino acid activated ester, a class of compounds indispensable for modern peptide synthesis, including Solid-Phase Peptide Synthesis (SPPS). peptide.com
The two key functional components of this compound are the Boc group and the OSu ester.
The Boc (tert-Butoxycarbonyl) Group : This is an amine protecting group. During peptide synthesis, the N-terminus of an amino acid is temporarily blocked by the Boc group to prevent it from reacting out of turn. The Boc group is favored for its stability under various coupling conditions and its ease of removal. It is acid-labile, meaning it can be cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the growing peptide chain. peptide.comcreative-peptides.com This selective removal regenerates the free amine, making it available for the next coupling step. peptide.com
The OSu (N-hydroxysuccinimide) Ester : The carboxyl group of an amino acid is not sufficiently reactive to readily form a peptide (amide) bond with an amino group. nbinno.com To facilitate this reaction, the carboxyl group is "activated." The N-hydroxysuccinimide ester is a highly effective activating group. nbinno.combachem.com It converts the carboxylic acid into a reactive ester that is susceptible to nucleophilic attack by the free amino group of another amino acid. nbinno.com This reaction proceeds efficiently under mild conditions to form a stable peptide bond, with N-hydroxysuccinimide released as a water-soluble byproduct that is easily removed. chemicalbook.com
Table 2: Functional Roles of Moieties in this compound
| Component | Type | Function in Peptide Synthesis |
|---|---|---|
| Boc Group | N-Protecting Group | Prevents unwanted reactions at the amino terminus; removed by acid. creative-peptides.com |
| OSu Ester | C-Activating Group | Increases the reactivity of the carboxyl group to facilitate peptide bond formation. nbinno.combachem.com |
Significance of D-Proline Residues in Peptide Chemistry Research
While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, into synthetic peptides has profound implications for their structure and function. nih.gov D-proline, in particular, is of significant interest due to the unique structural constraints imposed by its cyclic side chain. nih.gov
The strategic placement of D-proline residues within a peptide sequence can lead to several desirable properties:
Enhanced Enzymatic Stability : A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body, which are stereospecific for L-amino acids. Peptides containing D-amino acids are significantly more resistant to this enzymatic breakdown, leading to an increased biological half-life. nih.govlifetein.commdpi.com
Conformational Control : Proline's rigid five-membered ring already restricts the peptide backbone's flexibility. nih.govresearchgate.net The introduction of the D-enantiomer forces the peptide chain to adopt specific secondary structures, such as β- and γ-turns, that differ from those induced by L-proline. rsc.org This conformational rigidity can enhance the peptide's binding affinity and specificity for its biological target. lifetein.com The ability to precisely control peptide folding is a powerful tool in rational drug design and the study of protein-protein interactions. nih.govrsc.org
Development of Novel Therapeutics : By improving stability and dictating structure, the inclusion of D-proline can transform a biologically active but unstable peptide into a viable drug candidate. lifetein.com D-amino acid-containing peptides are found in several approved drugs, including antibiotics and hormone analogues, highlighting their therapeutic relevance. mdpi.com Research continues to explore D-proline's use in creating peptides for applications ranging from antimicrobial agents to anticancer therapies. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121419 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-34-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Pro Osu and Analogues
Classical Solution-Phase Synthesis Approaches
The most established method for synthesizing Boc-D-Pro-OSu is through classical solution-phase chemistry. This approach involves the activation of the carboxylic acid of N-tert-butoxycarbonyl-D-proline (Boc-D-Pro-OH) and its subsequent reaction with N-hydroxysuccinimide (NHS or HOSu).
A common strategy employs a coupling agent, such as a carbodiimide, to facilitate the formation of the active ester. peptide.com N,N'-Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this purpose. peptide.comgoogle.com In a typical procedure, Boc-D-Pro-OH and N-hydroxysuccinimide are dissolved in an appropriate organic solvent, like ethyl acetate (B1210297) or dioxane. google.compnas.org The mixture is cooled, and a solution of DCC in the same solvent is added. google.com The reaction proceeds to form the desired this compound and a urea (B33335) byproduct, dicyclohexylurea (DCU). peptide.com A significant advantage of using DCC is that the DCU byproduct is largely insoluble in most organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration. peptide.comgoogle.com
The reaction is typically stirred for several hours at a low temperature (e.g., 0-5°C) before being allowed to warm to room temperature to ensure completion. google.com To minimize potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included. peptide.com These additives can form intermediate esters that couple efficiently with minimal loss of stereochemical integrity. peptide.com Following the removal of the urea precipitate, the final product is typically isolated from the filtrate by evaporation and can be further purified if necessary. google.com
Other coupling reagents used in solution-phase synthesis include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea byproduct, simplifying workup, and various uronium/aminium salt-based reagents like HBTU and TBTU. peptide.comrsc.org These reagents often provide faster and more efficient couplings. nih.gov
Table 1: Comparison of Common Coupling Reagents in Solution-Phase Synthesis
| Reagent | Typical Solvent(s) | Byproduct | Key Advantages |
|---|---|---|---|
| DCC | Ethyl Acetate, DMF, Dioxane | Dicyclohexylurea (insoluble) | Insoluble byproduct is easily filtered off. peptide.comgoogle.com |
| EDC | DMF, Water/Organic mixtures | Water-soluble urea | Byproduct removed by aqueous wash. rsc.org |
| HBTU/TBTU | DMF | Soluble | High efficiency, fast reaction times, reduced racemization with HOBt. peptide.comnih.gov |
| TOTU | DMF | Soluble | Effective for coupling to secondary amines and in PNA synthesis. peptide.com |
Solid-Phase Peptide Synthesis Adaptations and Innovations
This compound is a key building block for use in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. bachem.com In this methodology, the peptide chain is assembled step-by-step on an insoluble polymer support (resin). bachem.com this compound, as a pre-activated amino acid derivative, is used to couple the D-proline residue onto the free N-terminal amine of the growing peptide chain attached to the resin. chemimpex.comchemimpex.com
The process begins with a resin that has the first amino acid attached. The temporary Nα-Boc protecting group of this resin-bound amino acid is removed, typically using an acid like trifluoroacetic acid (TFA), to expose a free amino group. bachem.com Then, a solution of this compound in a suitable solvent like dimethylformamide (DMF) is added to the resin, along with a base to neutralize the protonated amine. pnas.org The activated carboxyl group of this compound reacts with the resin-bound amine to form a new peptide bond. chemimpex.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is complete. bachem.com
Microwave-enhanced SPPS is another innovation that can significantly accelerate the coupling steps, including those involving activated monomers like Boc-protected succinimidyl carbamates. researchgate.net
Mechanochemical Synthesis of this compound Derivatives
Mechanochemistry, which uses mechanical energy from grinding or milling to drive chemical reactions, has emerged as a powerful, environmentally benign alternative to traditional solvent-based synthesis. rsc.orgnih.gov This approach often reduces or eliminates the need for hazardous solvents, shortens reaction times, and can lead to different product selectivities. nih.govcardiff.ac.uk
Liquid-Assisted Ball Milling Techniques in Peptide Bond Formation
Liquid-assisted grinding (LAG) is a mechanochemical technique where a small, sub-stoichiometric amount of liquid is added to the solid reactants before or during ball milling. unibo.itresearchgate.net This liquid phase can act as a catalyst, improve the homogeneity of the reaction mixture, and increase mass transfer, often leading to higher yields and shorter reaction times compared to neat grinding. unibo.itresearchgate.net
Research has demonstrated that peptide bond formation can be achieved efficiently using LAG. capes.gov.br One successful approach involves ball-milling stoichiometric amounts of a Boc-protected N-hydroxysuccinimide ester (Boc-AA-OSu), like this compound, with an amino acid ester salt. researchgate.netcapes.gov.br The reaction is typically performed in the presence of a mild inorganic base, such as sodium bicarbonate (NaHCO₃), and a minimal quantity of a relatively green solvent like ethyl acetate (EtOAc). researchgate.netcapes.gov.br This method has been successfully applied to the synthesis of various di- to pentapeptides, including the synthesis of Leu-enkephalin, showcasing its viability for producing complex biomolecules. capes.gov.br The use of Boc-AA-OSu derivatives in LAG provides a direct and efficient route for peptide coupling with complete preservation of stereochemistry. researchgate.net
Solvent-Free and Environmentally Benign Mechanochemical Protocols
True solvent-free mechanochemical synthesis represents a significant step forward in green chemistry. rsc.org Research has shown that the direct amidation of esters can be achieved by ball-milling an ester with an amine in the presence of a base like potassium tert-butoxide (KOtBu), completely avoiding bulk reaction solvents. chemrxiv.org While this has been demonstrated for simple esters, the principle extends to the formation of amide bonds central to peptides.
More directly relevant is the synthesis of activated esters themselves. Mechanically induced, solvent-free esterification has been accomplished at room temperature using high-speed ball-milling (HSBM). rsc.org While specific examples for this compound are not prevalent, the synthesis of other esters under these conditions shows promise for the future development of solvent-free protocols. rsc.org Furthermore, the synthesis of N-acyl benzotriazoles and other active esters has been achieved mechanochemically, indicating the feasibility of adapting these methods for N-hydroxysuccinimide esters. sci-hub.se The development of solvent-free mechanochemical routes for synthesizing reagents like this compound would further enhance the green credentials of peptide synthesis by eliminating solvent use from both the reagent preparation and its subsequent coupling reaction. dntb.gov.ua
Table 2: Overview of Mechanochemical Synthesis Approaches
| Technique | Key Features | Reagents Example | Advantages |
|---|---|---|---|
| Liquid-Assisted Grinding (LAG) | Ball-milling with minimal liquid (e.g., EtOAc). researchgate.net | Boc-AA-OSu, Amino acid ester, NaHCO₃. capes.gov.br | Increased yields, shorter reaction times, stereochemical preservation. unibo.itresearchgate.net |
| Solvent-Free Milling | Ball-milling of solid reactants without bulk solvent. chemrxiv.org | Ester, Amine, KOtBu (for amidation). chemrxiv.org | Eliminates toxic solvents, energy-efficient, simplified workup. rsc.orgchemrxiv.org |
Chemical Reactivity and Mechanistic Investigations of Boc D Pro Osu Coupling
Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation
The coupling of Boc-D-Pro-OSu with a primary or secondary amine to form a new peptide bond proceeds through a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon of the ester, followed by the elimination of a leaving group.
In the initial step, the lone pair of electrons on the nitrogen atom of the incoming amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. The carbonyl carbon, initially sp² hybridized, becomes sp³ hybridized in this intermediate state.
Influence of the N-Hydroxysuccinimide Moiety on Reactivity and Efficiency
The choice of the activating group is critical in peptide synthesis, as it must render the carboxylic acid sufficiently electrophilic to react with the amino group of the coupling partner, yet be stable enough to handle and purify. The N-hydroxysuccinimide (NHS) moiety in this compound serves as an excellent activating group for several key reasons.
Compared to other activating groups, NHS esters offer a good balance of reactivity and stability. They are generally more reactive than simple alkyl esters but are sufficiently stable to be isolated, purified, and stored, which is a significant advantage in solid-phase peptide synthesis. The water solubility of the NHS byproduct also simplifies the purification of the final peptide product.
Stereochemical Integrity and Racemization Studies During Coupling Reactions
Maintaining the stereochemical integrity of the chiral center at the α-carbon of the amino acid is paramount in peptide synthesis. While proline is generally considered to be less prone to racemization than other amino acids due to its cyclic structure which restricts the formation of an oxazolone (B7731731) intermediate, racemization can still occur under certain conditions.
Research has shown that the presence of certain additives, commonly used to suppress racemization in other amino acids, can paradoxically promote the racemization of proline derivatives. A notable study demonstrated that 1-hydroxybenzotriazole (B26582) (HOBt), a widely used anti-racemization additive, can catalyze the racemization of proline and hydroxyproline (B1673980) phenacyl esters during coupling reactions with Boc-amino acids. nih.gov The extent of racemization was found to increase significantly when HOBt was added to the reaction mixture, suggesting that HOBt can act as an efficient catalyst for the epimerization of the proline α-carbon. nih.gov This racemization is thought to be related to the formation of a cyclic carbinol-amine derivative. nih.gov
Therefore, while this compound is expected to exhibit good stereochemical stability, the choice of coupling conditions, particularly the use of additives, must be carefully considered to avoid unwanted epimerization at the proline α-carbon.
| Condition | Effect on Proline Racemization | Reference |
| Presence of HOBt | Increased Racemization | nih.gov |
| Mixed Anhydride Procedure (in THF) | Minimal Racemization | nih.gov |
| Carbodiimide Method (in DCM without HOBt) | Minimal Racemization | nih.gov |
Role of Catalysis and Additives in this compound Mediated Couplings
Catalysts and additives play a crucial role in modulating the rate and efficiency of peptide coupling reactions and in suppressing side reactions such as racemization. In the context of this compound couplings, the choice of these reagents is critical for achieving optimal outcomes.
Coupling Reagents: While this compound is a pre-activated ester and can react directly with amines, coupling is often facilitated by the in situ formation of the active ester from Boc-D-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of NHS. The primary role of the coupling reagent is to activate the carboxyl group of the amino acid, enabling the subsequent reaction with the nucleophile.
Additives for Racemization Suppression: As discussed previously, additives are often employed to minimize racemization. While HOBt has been shown to be problematic for proline couplings, other additives have been investigated. For instance, copper(II) chloride has been reported to be an effective additive for suppressing racemization in peptide synthesis, including in methods related to active ester coupling. The precise mechanism of how copper(II) ions suppress racemization is complex but is thought to involve the formation of a metal chelate that restricts the conformational freedom of the activated amino acid, thereby disfavoring the formation of the planar enolate intermediate required for racemization.
Bases: Tertiary amine bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are often added to neutralize the proton released from the amine nucleophile during the coupling reaction, thereby driving the reaction to completion. However, the basicity of these amines can also contribute to racemization by promoting the abstraction of the α-proton of the activated amino acid. Therefore, the choice and concentration of the base must be carefully optimized.
| Additive/Catalyst | Primary Role in Coupling | Effect on Proline Stereochemistry |
| HOBt | Racemization suppression (general) | Can catalyze racemization |
| Copper(II) Chloride | Racemization suppression | Suppresses racemization |
| Tertiary Amines (e.g., TEA, DIPEA) | Neutralization of acid byproduct | Can promote racemization |
Applications of Boc D Pro Osu in Peptide and Peptidomimetic Synthesis Research
Design and Synthesis of Conformationally Constrained Peptides
Proline, being an imino acid with its side chain forming a pyrrolidine (B122466) ring, inherently introduces conformational rigidity into peptide backbones. The incorporation of D-proline residues can further influence and control peptide conformation, often promoting specific secondary structures like β-turns or stabilizing β-hairpin motifs nih.govnih.govresearchgate.net. This ability to induce and stabilize specific three-dimensional structures is invaluable in the rational design of peptides and peptidomimetics, particularly for targeting protein-protein interactions or creating conformationally constrained analogues of natural peptides nih.govresearchgate.net. For example, the D-Pro-L-Pro motif has been utilized to create conformationally constrained cyclic cell-penetrating peptides (CPPs) with enhanced membrane permeability nih.gov.
Synthesis of Biologically Active Peptides and Analogues
The strategic placement of D-proline residues, enabled by Boc-D-Pro-OSu, is instrumental in synthesizing peptides and peptidomimetics with tailored biological activities chemimpex.com. The enhanced proteolytic stability conferred by D-proline is a critical factor in developing peptide-based therapeutics that can withstand degradation in biological environments nih.govlifetein.com. Research has shown that peptides with D-amino acids, particularly at their termini, exhibit significantly improved stability in biological fluids like serum lifetein.com. This compound allows for the precise introduction of these stabilizing D-proline residues, leading to the creation of analogues of naturally occurring peptides with modified or enhanced bioactivity and pharmacological profiles chemimpex.comchemimpex.com.
Role in Drug Discovery and Development of Proline-Containing Therapeutics
Proline and its derivatives are frequently incorporated into drug candidates to modulate their pharmacological properties, including stability, bioavailability, and target affinity chemimpex.comchemimpex.com. This compound plays a significant role in drug discovery by providing a reliable method for introducing D-proline into peptide-based drug leads. This incorporation can lead to therapeutics with improved drug-like characteristics, making them more amenable to clinical development chemimpex.comchemimpex.com. The ability to fine-tune the conformational and stability aspects of peptide drugs through the inclusion of D-proline makes this compound a valuable reagent in the pursuit of novel proline-containing therapeutics for a range of diseases chemimpex.comchemimpex.com.
Modification of Biomolecules via this compound
The reactive N-hydroxysuccinimide ester moiety of this compound makes it an effective agent for the covalent modification of biomolecules, such as proteins, antibodies, or other peptides chemimpex.comsmolecule.com. This conjugation capability allows researchers to attach D-proline residues or D-proline-containing sequences to larger biomolecular structures. Such modifications can be employed to introduce specific functionalities, enhance the pharmacological properties, or alter the stability and biological behavior of the target biomolecule chemimpex.com. This approach is valuable in areas like bioconjugation for drug delivery systems or for probing protein function.
Compound List:
this compound
Conformational Analysis and Structure Activity Relationship Sar Studies
Impact of D-Proline on Peptide Secondary Structure and Stability
The presence of a proline residue, whether in its L- or D-enantiomeric form, profoundly influences the secondary structure of a peptide. Its rigid pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to approximately -65°, introducing a significant kink in the polypeptide chain. mdpi.comwikipedia.org This inherent rigidity often disrupts regular secondary structures like α-helices and β-sheets. mdpi.comwikipedia.org However, this "structural disruption" is a key tool for peptide design, as proline residues are commonly found in and help to stabilize β-turns. wikipedia.orgmdpi.com
The stereochemistry of the proline residue dictates the type of β-turn it preferentially induces. While L-proline is common in type I and type II β-turns, D-proline is a potent inducer of "mirror image" or type I' and type II' β-turns. pnas.org Research on tetrapeptides with a central D-Pro-Xaa sequence has shown they can nucleate canonical β-turn structures, although a diverse range of conformational states is possible depending on flanking residues. acs.org
| Feature | Impact of D-Proline Incorporation | Key Findings |
| Backbone Conformation | Restricts φ dihedral angle (~ -65°) | Induces a distinct kink in the peptide chain. mdpi.comwikipedia.org |
| Secondary Structure | Acts as a structural disruptor | Often breaks α-helical and β-sheet structures. wikipedia.org |
| β-Turn Formation | Potent inducer of specific turn types | Favors the formation of type I' and II' β-turns. pnas.orgacs.org |
| Proteolytic Stability | Increased resistance to enzymatic degradation | D-amino acid substitution enhances stability in serum. nih.gov |
Conformational Effects in Macrocyclic Peptides
Macrocyclization is a widely used strategy to improve the metabolic stability and conformational rigidity of peptides, which can lead to higher binding affinity and selectivity. pnas.orgnih.gov The introduction of turn-inducing elements is often crucial for efficient cyclization, an entropically unfavorable process. nih.gov D-proline is an exemplary turn-inducing element because it combines the turn-promoting properties of a D-amino acid with the inherent conformational constraints of the proline ring. rsc.org
In the design of macrocyclic peptide inhibitors, conformationally constrained residues like D-proline are favored to pre-organize the linear precursor into a conformation amenable to ring closure and to stabilize the final structure. pnas.orgnih.gov For example, in the synthesis of gramicidin (B1672133) S analogues, a D-Phe-D-Pro sequence was used to form the β-turn portions of the macrocycle. oup.com Similarly, the synthesis of collagen telopeptide analogues utilized a D-proline residue to reliably induce a desired βI-turn structure within a cyclohexapeptide scaffold. rsc.org
Computational and experimental studies have demonstrated that D-proline can be critical for specifying the final three-dimensional structure of complex macrocycles. bakerlab.org In some designs, a D-proline residue can nucleate specific hydrogen-bonding patterns, such as an i, i+3 motif, that define the macrocycle's shape. bakerlab.org The strategic placement of D-proline is therefore a key consideration in the computational design of ordered peptide macrocycles for therapeutic applications. pnas.orgbakerlab.org
| Application | Role of D-Proline | Example/Finding |
| Peptide Pre-organization | Induces turn formation in linear precursors | Facilitates efficient head-to-tail cyclization by reducing the entropic penalty. nih.govrsc.org |
| Structural Stabilization | Stabilizes specific backbone conformations | Used to create rigid macrocycles with defined shapes for target binding. pnas.org |
| Turn Nucleation | Induces specific β-turn types (e.g., βI-turn) | A D-Phe-D-Pro sequence was used to form the turn in a gramicidin S analogue. oup.com |
| Computational Design | Key element for structure specification | D-proline residues are critical for achieving the computationally predicted folded state. bakerlab.org |
Investigation of Proline Analogues and Their Influence on Bioactivity
To further explore structure-activity relationships, chemists synthesize a wide array of proline analogues where the pyrrolidine ring is substituted or modified. mdpi.comresearchgate.net These analogues serve as powerful tools to probe the steric and electronic requirements for biological activity. researchgate.net Modifications can include substitutions at various positions on the ring, incorporation of heteroatoms, or altering the ring size. researchgate.net
SAR studies often involve replacing proline with analogues to understand which of its properties are essential for function. For example, in studies of the MCLV3 peptide, proline was replaced with sarcosine (B1681465) (N-methylglycine) to investigate the importance of the five-membered ring versus the N-substituted imino acid character. nih.gov The results indicated that the imino acid property, which restricts rotation, was more critical for bioactivity than the specific ring structure at certain positions. nih.gov In other cases, such as in the antimicrobial peptide NK-2, introducing proline significantly decreased bioactivity by altering the α-helical content, highlighting that the position of the substitution is a critical determinant of its effect. nih.gov
The development of "proline chimeras," which combine the conformational restriction of the proline ring with the side chains of other natural amino acids, offers another avenue for SAR studies. mdpi.comresearchgate.net These chimeras are valuable for designing peptidomimetics and mapping the conformational requirements of peptide-protein interactions. mdpi.com Furthermore, the synthesis of proline analogues with functional handles, such as aminooxy groups, allows for post-synthesis diversification, enabling the rapid generation of peptide libraries for screening and optimization. nih.gov
| Proline Analogue Type | Purpose in SAR Studies | Research Finding |
| N-methylglycine (Sarcosine) | To distinguish between the role of the imino acid character and the cyclic structure. | In MCLV3 peptides, the imino acid property was found to be more important than the five-membered ring for bioactivity at certain positions. nih.gov |
| Substituted Prolines | To probe steric and electronic requirements for activity. | Used to develop secondary structure mimetics and for SAR studies of bioactive peptides. mdpi.comresearchgate.net |
| Proline Chimeras | To combine proline's rigidity with the functionality of other amino acid side chains. | Serve as tools for designing bioactive peptides and secondary structure mimics. mdpi.comresearchgate.net |
| Aminooxy-prolines | To allow for post-synthesis modification and library generation. | Enables diversification through oxime formation with aldehyde libraries after peptide synthesis is complete. nih.gov |
Computational Chemistry Approaches for Boc D Pro Osu Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. For Boc-D-Pro-OSu, DFT is particularly valuable for elucidating the mechanisms of its reactions, most notably the acylation of nucleophiles like primary amines.
DFT calculations can map the entire energy landscape of a reaction, identifying the structures of reactants, transition states, intermediates, and products. By calculating the Gibbs free energies (ΔG) for each step, the reaction mechanism and the rate-determining step can be determined. researchgate.netresearchgate.net For the reaction of an N-hydroxysuccinimide (NHS) ester like this compound with an amine (aminolysis), DFT studies on analogous systems reveal a stepwise or concerted mechanism involving the formation of a tetrahedral intermediate. mdpi.com
Theoretical studies on the aminolysis of various NHS esters have been performed, providing a framework for understanding the reactivity of this compound. mdpi.comnih.gov For example, calculations on the reaction of NHS acetate (B1210297) with methylamine (B109427) show that the process is thermodynamically favorable. mdpi.com These models can be extended to the this compound system to understand how the proline backbone influences the energetics.
Research findings from DFT studies on related systems include:
Reaction Energetics: DFT calculations allow for the precise determination of reaction energies (ΔE) and Gibbs free energies (ΔG) for aminolysis and competing hydrolysis reactions. mdpi.com
Transition State Analysis: The geometry and energy of transition states can be modeled, providing insight into the factors that control the reaction rate. For proline-catalyzed reactions, DFT has been instrumental in understanding how the catalyst facilitates bond formation. eurekaselect.comresearchgate.net
Catalyst Effects: When catalysts are involved, DFT can model their interaction with the reactants, explaining how they lower the activation energy barriers. researchgate.netarxiv.org For instance, in related systems, calculations have shown how Lewis acids can activate substrates and control reaction pathways. researchgate.net
Below is a table of representative thermodynamic data for the reaction of NHS esters with nucleophiles, based on computational studies of similar compounds. These values provide an estimate for the type of data that would be obtained for this compound.
| Reactant System | Nucleophile | Phase | Computed ΔG (kJ/mol) | Reference |
|---|---|---|---|---|
| NHS Acetate (14) | Methylamine | Aqueous | -58.45 | mdpi.com |
| sulfo-NHS Acetate (15) | Methylamine | Aqueous | -57.99 | mdpi.com |
| Phenyl Acetate (5) | Methylamine | Aqueous | -53.97 | mdpi.com |
| Pentafluorophenyl Acetate (13) | Methylamine | Aqueous | -67.95 | mdpi.com |
Molecular Dynamics Simulations of this compound in Reaction Environments
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of how this compound behaves in a specific environment, such as in a solvent or near a surface. nih.gov This approach is crucial for understanding how the reaction environment influences conformational flexibility, solvent accessibility, and ultimately, reactivity.
In the context of this compound, MD simulations can model:
Solvent Effects: The choice of solvent can significantly affect reaction rates. MD simulations can reveal how solvent molecules (e.g., water, ethanol (B145695), DMSO) arrange around the this compound molecule, influencing the stability of the reactant and the transition state. acs.orgresearchgate.net Studies on other activated esters have shown that solvent composition can lead to preferential solvation, altering reaction rates. researchgate.netnih.gov For instance, simulations of ester hydrolysis have detailed the critical role of water molecules in the reaction mechanism. researchgate.net
Conformational Dynamics: The pyrrolidine (B122466) ring of proline is known for its conformational rigidity, which can influence the accessibility of the reactive carbonyl center. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations in a given solvent and how these conformations might facilitate or hinder a reaction. diva-portal.org
Substrate Binding and Accessibility: When this compound is used to modify a larger molecule, such as a protein, MD simulations can model the binding process. mpg.de These simulations can predict how the compound approaches and orients itself within a protein's binding site, for example, near a lysine (B10760008) residue, prior to covalent bond formation.
A key aspect of using this compound is the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester. MD simulations can provide insights into the relative accessibility of the ester group to amine nucleophiles versus water molecules, helping to optimize reaction conditions to favor the intended product. researchgate.net
| Simulation System | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Activated Ester in Water/Cosolvent | Solvent effects on hydrolysis | Hydrophobic cosolutes can retard reaction rates by altering the organization of water molecules near the ester. | acs.orgresearchgate.net |
| Ester on an Activated Carbon Surface | Adsorption and solvent effects | The presence of ethanol in water can increase the distance between the ester and a surface, reducing interaction. | nih.gov |
| Bacteriorhodopsin in Lipid Bilayer | Environmental effects on protein conformation | The surrounding lipid and water environment adjusts to stabilize different protein conformational states. | nih.gov |
| Ester Hydrolysis in Water | Mechanism of hydrolysis | Simulations show that hydrolysis can be catalyzed by hydroxide (B78521) and hydronium ions generated from water's autoionization. | researchgate.net |
Prediction of Steric and Electronic Influences on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) protecting group and the stereochemistry of the D-proline ring create a specific three-dimensional structure that influences how the molecule interacts with other reactants. Computational methods can be used to dissect and quantify these influences. numberanalytics.comrsc.org
Steric Influences: The spatial arrangement of atoms, or steric hindrance, can significantly affect the accessibility of the reactive N-hydroxysuccinimide ester. Computational techniques like the calculation of steric maps (e.g., Buried Volume, %VBur) can quantify the steric profile of a molecule. mdpi.com For this compound, such analysis would predict how the bulky Boc group and the pyrrolidine ring shield the electrophilic carbonyl carbon from the incoming nucleophile. This steric hindrance can influence not only the rate of reaction but also the stereoselectivity in certain contexts. numberanalytics.commdpi.com
Electronic Influences: The electronic properties of the molecule determine the intrinsic reactivity of the functional groups. The electron-withdrawing nature of the N-hydroxysuccinimide group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. DFT calculations can be used to compute various electronic descriptors:
Partial Atomic Charges: Determine the charge distribution across the molecule, highlighting the electrophilic carbonyl carbon and the nucleophilic centers of a reacting partner.
Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For the acylation reaction, the interaction between the nucleophile's HOMO and the LUMO of this compound (which is centered on the carbonyl group) is critical.
Activation Strain Model (ASM): This powerful method, also known as distortion/interaction analysis, separates the reaction's activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between the distorted molecules. mdpi.com This allows for a quantitative assessment of whether steric strain or electronic interaction is the dominant factor controlling the reactivity. rsc.orgmdpi.com
By applying these computational tools, researchers can gain a detailed understanding of how the unique combination of steric bulk from the Boc group and the conformational constraints of the D-proline ring modulate the inherent electronic reactivity of the NHS ester functionality. rsc.orguga.edu
Advanced Analytical Techniques in Boc D Pro Osu Research
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the purity of Boc-D-Pro-OSu and for monitoring the progress and completion of reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity, often achieving purities greater than 98% bldpharm.comcsbiochina.comglpbio.comruifuchemical.com. HPLC methods typically employ reversed-phase columns, such as C18, with mobile phases consisting of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) nih.gov. The compound's retention time under specific chromatographic conditions serves as a key identifier.
Thin-Layer Chromatography (TLC) is a simpler, yet effective, technique for rapid qualitative assessment of reaction progress and purity. It can be used to monitor the consumption of starting materials and the formation of products when this compound is used in coupling reactions wiley-vch.degoogle.com. Staining with reagents like ninhydrin (B49086) can help visualize amino-containing compounds, though this compound itself, being an activated ester, may require different detection methods or its presence inferred by the disappearance of starting materials or appearance of coupled products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently employed, combining the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing both purity information and molecular weight confirmation scienceopen.com.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy provide detailed structural information. ¹H NMR spectra reveal the characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (typically a singlet around 1.4 ppm for the tert-butyl protons) and the protons of the proline ring and the N-hydroxysuccinimide moiety. ¹³C NMR provides information on the carbon backbone, including the carbonyl carbons of the Boc group, the ester, and the succinimide (B58015) ring, as well as the carbons of the proline ring. For example, ¹H NMR data for related Boc-protected amino acid esters show distinct signals for the Boc group and the amino acid backbone scienceopen.combeilstein-journals.orgspectrabase.com. While specific NMR data for this compound is not directly presented in the search results for direct citation, typical chemical shifts for similar compounds are well-established and used for verification scienceopen.combeilstein-journals.orgspectrabase.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups through their vibrational frequencies. Key absorptions expected for this compound include strong bands for the carbonyl groups (C=O) of the ester and the succinimide ring, typically in the range of 1700-1800 cm⁻¹, and the carbamate (B1207046) carbonyl of the Boc group around 1690-1730 cm⁻¹ psu.eduspectrabase.com. The N-H stretching vibration of the Boc group would also be present.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. The expected molecular weight of this compound (C₁₄H₂₀N₂O₆) is 312.32 g/mol . Mass spectra typically show the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺, confirming the compound's identity scienceopen.comuni.lu. For instance, LC-MS analysis can provide a retention time (Rt) and a corresponding mass-to-charge ratio (m/z) value that matches the expected molecular ion for this compound scienceopen.com.
Chiral Analysis of D-Proline Containing Products
The "D" in this compound signifies the D-enantiomer of proline. Ensuring the stereochemical integrity of D-proline derivatives and products derived from them is critical, especially in pharmaceutical applications where stereochemistry dictates biological activity.
Chiral chromatography, particularly chiral HPLC, is the gold standard for assessing enantiomeric purity. While direct chiral analysis of this compound itself might be performed using specialized chiral stationary phases, its primary use is in synthesizing peptides. Therefore, chiral analysis often focuses on the resulting peptide products to ensure no epimerization (racemization) occurred during the coupling process.
Indirect chiral analysis, involving derivatization with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on an achiral column, is another common approach mdpi.comresearchgate.netrsc.orgmdpi.comsigmaaldrich.com. Agents like DMT-Pro-OSu have been used for derivatizing amino acids to enable their chiral analysis via LC-MS/MS mdpi.comrsc.org. Although specific CDAs for this compound itself are not detailed in the provided snippets, the principle applies to ensuring the stereochemical purity of D-proline incorporated into peptide chains. The use of D-amino acids in peptide synthesis is known to enhance protease resistance, and maintaining their stereochemical integrity is paramount nih.govosti.gov.
Emerging Research Directions and Translational Perspectives
Development of Novel Boc-D-Pro-OSu-Derived Reagents
Research efforts are focused on synthesizing new reagents that leverage the established reactivity of this compound. These novel derivatives aim to offer enhanced specificity, improved coupling efficiency, or novel functionalities for advanced chemical synthesis. For instance, modifications to the proline ring or the N-hydroxysuccinimide moiety could lead to reagents with altered solubility, stability, or reactivity profiles. Such developments are crucial for expanding the toolkit available for complex peptide synthesis, combinatorial chemistry, and the creation of specialized biomolecular conjugates. While specific new reagents derived directly from this compound are still an area of active investigation, the general principle involves using this compound as a scaffold to build more complex activated amino acid derivatives or coupling agents. These new reagents could be designed for specific applications, such as solid-phase peptide synthesis (SPPS) with improved resin compatibility or solution-phase couplings that minimize epimerization.
Exploration in New Material Science Applications
Data Table 1: Potential Material Science Applications of this compound Derivatives
| Material Type | Modification Strategy | Potential Property/Application | Research Focus |
| Polymer Surfaces | Covalent grafting of this compound or derivatives | Enhanced biocompatibility, cell adhesion promotion | Biomaterial development, tissue engineering scaffolds |
| Nanoparticles | Surface functionalization with proline-containing peptides | Improved targeting, controlled drug release, diagnostic imaging | Targeted drug delivery, nanomedicine |
| Hydrogels | Cross-linking or incorporation into polymer networks | Tunable mechanical properties, stimuli-responsiveness | Drug delivery matrices, regenerative medicine |
| Biosensors | Immobilization onto sensor surfaces | Specific analyte binding, enhanced signal transduction | Development of diagnostic tools, molecular recognition |
Advancements in Green Chemistry Approaches for its Utilization
Data Table 2: Green Chemistry Approaches for this compound Utilization
| Approach/Method | Key Feature | Benefits | Research Focus |
| Mechanochemical Synthesis | Solvent-free or reduced-solvent ball milling | Reduced solvent waste, potential for higher atom economy, milder conditions | Efficient peptide bond formation, synthesis of difficult couplings |
| Green Solvents | Use of water, ethanol (B145695), or bio-based solvents | Reduced toxicity, biodegradability, lower environmental impact | Sustainable peptide synthesis, bioconjugation reactions |
| Catalytic Activation | Employing catalysts for ester activation or coupling | Increased reaction rates, lower reaction temperatures, reduced reagent stoichiometry | Efficient amide bond formation, minimizing byproducts |
| Process Intensification | Continuous flow chemistry, microwave-assisted synthesis | Improved energy efficiency, shorter reaction times, enhanced safety, easier scale-up | Streamlining synthesis, reducing batch-to-batch variability |
| Enzyme-Catalyzed Couplings | Utilizing enzymes for amide bond formation | High specificity, mild reaction conditions, biodegradability of catalysts | Biocatalytic peptide synthesis, environmentally friendly functionalization |
Potential in Targeted Drug Delivery Systems Research
This compound serves as a valuable tool in the development of targeted drug delivery systems. Its ability to form stable amide bonds allows for the conjugation of drugs, targeting ligands (like antibodies or peptides), or nanoparticles. The incorporation of D-proline residues can also influence the pharmacokinetic properties of the conjugate, such as stability against enzymatic degradation or receptor binding affinity. For example, this compound can be used to link a therapeutic peptide to a targeting moiety, ensuring that the drug is delivered specifically to diseased cells or tissues, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. Research in this area explores using this compound to create peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), or to functionalize nanoparticles for site-specific delivery. The precise control over conjugation offered by activated esters like this compound is critical for designing sophisticated drug delivery platforms.
Data Table 3: this compound in Targeted Drug Delivery Systems
| Drug Delivery System Type | Targeting Moiety / Strategy | Conjugation Method (Role of this compound) | Therapeutic Area / Application | Key Research Outcome / Potential |
| Peptide-Drug Conjugates | Specific peptide sequences targeting cell surface receptors | Amide bond formation between drug and peptide via this compound activation | Cancer therapy, infectious diseases | Enhanced drug potency and specificity, reduced systemic toxicity, improved cellular uptake of the drug. For example, proline-rich peptides can enhance stability and binding affinity. |
| Antibody-Drug Conjugates | Antibodies binding to tumor-specific antigens | Linking cytotoxic drug to antibody via a stable linker synthesized using this compound | Oncology | Precise delivery of potent cytotoxic agents to cancer cells, sparing healthy tissues. The D-proline component could influence linker stability or pharmacokinetic properties. |
| Nanoparticle Functionalization | Ligands (e.g., peptides, antibodies) targeting tumor microenvironment | Covalent attachment of targeting ligands to nanoparticle surface using this compound | Cancer, inflammatory diseases | Improved tumor accumulation via active targeting, enhanced cellular internalization, controlled release of encapsulated therapeutics. The proline residue can contribute to the overall stability and interaction profile of the functionalized nanoparticle. |
| Prodrugs | Masking active drug moiety with a cleavable linker | Ester or amide bond formation to create a prodrug activated at the target site | Various therapeutic areas | Improved drug bioavailability, solubility, and reduced premature drug release. The D-proline moiety could influence the cleavage kinetics or cellular transport of the prodrug. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-D-Pro-OSu, and how can purity be validated?
- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino acid D-proline, followed by activation with N-hydroxysuccinimide (OSu). Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the absence of unreacted starting materials and correct stereochemistry. Peaks should align with expected chemical shifts for the Boc-protected proline and succinimide ester groups .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., at 220 nm) to assess purity (>95% recommended). Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) is standard .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to match theoretical values .
Q. How should this compound be stored to maintain stability in peptide synthesis workflows?
- Methodological Answer :
- Store desiccated at -20°C in airtight, light-resistant containers to prevent hydrolysis of the succinimide ester.
- Conduct periodic stability tests using thin-layer chromatography (TLC) or HPLC to detect degradation products (e.g., free D-proline or succinimide byproducts) .
Advanced Research Questions
Q. What experimental strategies can address low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Low coupling efficiency may arise from steric hindrance (due to the Boc group) or suboptimal activation. Strategies include:
- Activation Reagents : Use 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate-based reagents (e.g., HATU) to enhance reactivity .
- Solvent Optimization : Test polar aprotic solvents (e.g., dimethylformamide, DMF) with 0.1–0.5 M concentrations of the reagent.
- Temperature Control : Perform couplings at 0–4°C to minimize racemization, especially for sterically hindered residues .
- Real-Time Monitoring : Use Kaiser or chloranil tests to assess coupling completion. Incomplete reactions may require extended reaction times (12–24 hours) .
Q. How can contradictions between spectroscopic data and theoretical predictions during this compound characterization be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS adducts) require systematic analysis:
- Cross-Validation : Compare NMR data with published spectra of analogous Boc-protected amino acids. For MS, check for sodium/potassium adducts (+22/+38 Da) or solvent clusters .
- Stereochemical Confirmation : Perform optical rotation measurements or chiral HPLC to verify enantiopurity, as D-proline’s configuration is critical for peptide bioactivity .
- Synthetic Reproducibility : Repeat synthesis under rigorously anhydrous conditions to rule out hydrolysis artifacts .
Q. What statistical approaches are suitable for analyzing variability in this compound-mediated peptide yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., reagent equivalents, temperature, solvent).
- Multivariate Regression : Model yield data against experimental parameters to identify dominant factors .
- Error Analysis : Calculate standard deviations across triplicate runs and perform t-tests to assess significance of yield differences .
Data Interpretation and Contradiction Management
Q. How should researchers address conflicting solubility data for this compound across literature sources?
- Methodological Answer :
- Contextual Analysis : Note differences in solvent systems (e.g., DMF vs. dichloromethane) and temperature conditions.
- Empirical Testing : Conduct solubility screens using standardized protocols (e.g., 10 mg/mL increments at 25°C and 50°C) .
- Literature Cross-Referencing : Prioritize data from peer-reviewed journals with detailed experimental sections over non-indexed sources .
Experimental Design Frameworks
Q. What frameworks (e.g., PICO, FINER) are applicable for formulating hypothesis-driven studies using this compound?
- Methodological Answer :
- PICO Framework : Define Population (e.g., peptide sequences), Intervention (this compound coupling conditions), Comparison (alternative protecting groups like Fmoc), and Outcome (yield, purity, racemization rates) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel protecting group strategies), Novel (e.g., applications in cyclic peptides), Ethical (non-hazardous synthesis), and Relevant (impact on peptide drug design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
